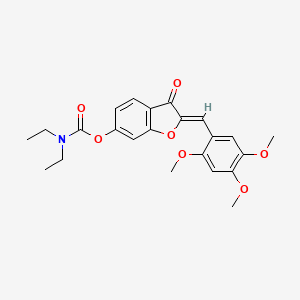

(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate

Description

Properties

IUPAC Name |

[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO7/c1-6-24(7-2)23(26)30-15-8-9-16-18(12-15)31-21(22(16)25)11-14-10-19(28-4)20(29-5)13-17(14)27-3/h8-13H,6-7H2,1-5H3/b21-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHIRJZNYGHXVIP-NHDPSOOVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3OC)OC)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3OC)OC)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a complex organic compound belonging to the class of benzofurans. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate is C21H25N O7 with a molecular weight of approximately 399.43 g/mol. The compound features a benzofuran core with multiple methoxy substitutions, which are known to enhance biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H25N O7 |

| Molecular Weight | 399.43 g/mol |

| CAS Number | 929372-82-7 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The methoxy groups may interact with enzyme active sites, potentially inhibiting their function.

- DNA Intercalation : The benzofuran core can intercalate into DNA structures, affecting gene expression and cellular processes.

- Receptor Modulation : The compound may modulate receptor activities, influencing signaling pathways involved in various diseases.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. In vitro studies have shown that (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate demonstrates activity against a range of bacterial strains. For instance:

- Staphylococcus aureus : Effective at inhibiting growth at concentrations as low as 50 µg/mL.

- Escherichia coli : Exhibits moderate activity with an MIC of 100 µg/mL.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it induces apoptosis in cancer cell lines such as:

- HeLa Cells : Induces significant apoptosis at concentrations above 25 µM.

- MCF-7 Breast Cancer Cells : Shows cytotoxic effects with an IC50 value around 30 µM.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Medicinal Chemistry tested the antimicrobial properties of various benzofuran derivatives including (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate. The results highlighted its potential as a lead compound for developing new antibiotics against resistant strains . -

Evaluation of Anticancer Activity :

In another research conducted by the International Journal of Cancer Research, the compound was tested against multiple cancer cell lines. Results indicated that it effectively inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of benzofuran derivatives functionalized with methoxy-substituted benzylidene groups and ester/carbamate moieties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Benzylidene Substituent Position: The 2,4,5-trimethoxy pattern in the main compound and contrasts with the 3,4,5-trimethoxy analogs (e.g., ).

Functional Group at 6-Position :

- The diethylcarbamate group in the main compound differs from the cyclohexanecarboxylate in and 2,6-dimethoxybenzoate in . Carbamates (R-O-CONR₂) generally exhibit higher hydrolytic stability compared to esters (R-O-COOR), which may influence metabolic degradation .

Molecular Weight and Solubility :

- The cyclohexanecarboxylate analog has a lower molecular weight (438.48 g/mol) than the dimethoxybenzoate derivative (492.14 g/mol). Bulky substituents (e.g., 2,6-dimethoxybenzoate) may reduce aqueous solubility but enhance lipid membrane permeability.

Stereochemical Considerations :

- All analogs retain the Z-configuration at the benzylidene double bond, suggesting this geometry is conserved for activity.

Research Findings and Functional Implications

- Carbamate vs. Ester Functionality: Carbamates, such as the diethylcarbamate in the main compound, are prevalent in agrochemicals (e.g., methiocarb and XMC in ).

Methoxy Substitution Patterns :

The 2,4,5-trimethoxy configuration may confer unique electronic effects compared to 3,4,5-trimethoxy analogs. For example, 3,4,5-trimethoxy groups are common in microtubule-targeting agents (e.g., combretastatins), suggesting the main compound’s substituent arrangement could diverge in biological targets .

Q & A

Q. What synthetic strategies are optimal for preparing (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl diethylcarbamate, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis likely involves a multi-step approach, starting with the formation of the benzofuran core via cyclization of substituted salicylaldehydes or acetophenones with halogenated ketones (e.g., 2-bromo-1-aryl ethanones) under reflux with anhydrous K₂CO₃ in acetone . The diethylcarbamate group may be introduced via nucleophilic substitution or carbamate coupling at the 6-position of the benzofuran. For the Z-configuration, stereoselective benzylidene formation is critical; this can be achieved by controlling reaction temperature and using catalysts like ZnCl₂ in DMF to favor kinetic products . Purification typically involves column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization .

Q. Which analytical techniques are most reliable for characterizing the compound’s purity and stereochemistry?

- Methodological Answer :

- Elemental analysis (e.g., C, H, N percentages) validates molecular composition .

- ¹H/¹³C NMR identifies substituent positions and confirms Z-configuration via coupling constants (e.g., olefinic protons at δ 6.8–7.2 ppm with J ≈ 12 Hz for Z-isomer) .

- IR spectroscopy detects carbonyl (C=O at ~1700 cm⁻¹) and carbamate (N-H at ~3300 cm⁻¹) groups .

- X-ray crystallography resolves stereochemistry definitively but requires high-quality single crystals .

Advanced Research Questions

Q. How does the Z-configuration of the benzylidene moiety influence bioactivity compared to the E-isomer?

Q. What strategies resolve contradictions in reported solubility and stability data for this compound?

- Methodological Answer : Discrepancies often arise from solvent polarity, pH, or storage conditions. Systematic stability studies should:

- Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy.

- Monitor degradation via HPLC under accelerated conditions (40–60°C, 75% humidity) .

- Cross-validate results with independent labs using standardized protocols. For example, conflicting hydrolysis rates in acidic media may stem from trace metal impurities; adding EDTA can mitigate this .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the diethylcarbamate substituent?

- Methodological Answer :

- Synthesize analogs with varying carbamate groups (e.g., methyl, propyl, cyclohexyl) and assess their logP (via shake-flask method) to correlate lipophilicity with membrane permeability .

- Use enzymatic assays (e.g., acetylcholinesterase inhibition) to test substituent effects on binding affinity. For instance, bulkier groups may reduce activity due to steric clashes .

- Pair SAR with computational models (e.g., CoMFA or molecular dynamics) to predict optimal substituent size and electronic properties .

Methodological Challenges

Q. What experimental controls are critical when studying the compound’s mechanism of action in enzymatic assays?

- Methodological Answer :

- Include positive controls (e.g., known inhibitors like combretastatin A-4 for tubulin-binding assays) and vehicle controls (DMSO/ethanol at matching concentrations) .

- Pre-treat enzymes with the compound for varying durations (15–60 min) to distinguish time-dependent inhibition.

- Validate target engagement using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can researchers address low yields during the final carbamate coupling step?

- Methodological Answer : Low yields (~30–40%) are common due to steric hindrance at the 6-position. Strategies include:

- Using Schotten-Baumann conditions (phosgene/diethylamine in biphasic NaOH/dichloromethane) to improve reactivity .

- Microwave-assisted synthesis (100–120°C, 30 min) to accelerate reaction kinetics .

- Protecting the benzylidene group with temporary silyl ethers to prevent side reactions .

Data Interpretation

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

- Methodological Answer : Variations may reflect differences in cell membrane permeability, metabolic activity, or ABC transporter expression. Normalize data to:

- Cellular uptake (measured via LC-MS/MS).

- ATP levels (CellTiter-Glo assay) to rule out nonspecific toxicity.

- Gene expression profiles (e.g., RNA-seq of resistant vs. sensitive lines) to identify resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.